4-Bromo-2-fluorobenzyl chloride
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Overview
Description
4-Bromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. It is a colorless to yellow liquid at room temperature and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene, followed by chlorination to introduce the chloride group. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.
Reduction: Conducted in anhydrous ether or THF under an inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: Produces various substituted benzyl derivatives.
Suzuki-Miyaura Coupling: Yields biaryl compounds.
Reduction: Forms 4-bromo-2-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2-fluorobenzyl chloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine and chlorine) makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, used in similar synthetic applications.
4-Fluorobenzyl chloride: Lacks the bromine atom, making it less reactive but still useful in organic synthesis.
4-Bromobenzyl chloride: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-fluorobenzyl chloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in synthetic chemistry. This dual halogenation allows for selective functionalization and the formation of diverse chemical structures .
Properties
IUPAC Name |
4-bromo-1-(chloromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQGFMDBMYVHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378408 |
Source
|
Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85510-82-3 |
Source
|
Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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